Bromoacetamido-PEG3-NH-Boc
Description
Conceptual Framework of Heterobifunctional and Orthogonally Protected Linkers
In the realm of chemical synthesis and bioconjugation, precision and control are paramount. Heterobifunctional and orthogonally protected linkers are advanced tools designed to meet these requirements, enabling the sequential and specific connection of multiple molecular components.
A heterobifunctional linker is a molecule that possesses two different reactive functional groups at its termini. thermofisher.com This design allows for the specific, stepwise conjugation of two different molecules. For instance, one end of the linker might react with an amine group on a protein, while the other end reacts with a thiol group on a different molecule. This is in contrast to homobifunctional linkers, which have identical reactive groups and are used to link similar functional groups. thermofisher.com The distinct reactivity of each end of a heterobifunctional linker prevents unwanted self-polymerization and allows for the directed assembly of complex molecular architectures, such as antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs). nih.gov
Orthogonal protection is a strategy used in chemical synthesis where multiple functional groups in a molecule are masked with different protecting groups. nih.gov The key feature of this strategy is that each protecting group can be removed under a specific set of reaction conditions (e.g., acidic, basic, or reductive) without affecting the other protecting groups. nih.gov This allows for the selective deprotection and subsequent reaction of one functional group at a time. When applied to heterobifunctional linkers, orthogonal protection provides an additional layer of control. For example, a linker can be designed with two different reactive groups, one of which is temporarily "hidden" by a protecting group. This enables the first reactive group to be conjugated to a molecule, after which the protecting group on the second terminus is removed to allow for a subsequent, distinct chemical reaction. nih.gov This methodology is crucial for the efficient, multi-step synthesis of complex bioconjugates. nih.gov
Strategic Importance of Polyethylene (B3416737) Glycol (PEG) Moieties in Contemporary Chemical Biology and Material Science Research
The incorporation of polyethylene glycol (PEG) moieties into molecules and materials has become a cornerstone strategy in both chemical biology and material science due to PEG's unique and highly advantageous properties. biochempeg.com PEG is a polymer of ethylene (B1197577) oxide, and its structure, H−(O−CH2−CH2)n−OH, imparts a unique combination of characteristics. wikipedia.org
Key Properties and Applications of PEG:
Biocompatibility and Low Immunogenicity: PEG is considered biologically inert, non-toxic, and generally does not elicit an immune response. nih.govthermofisher.com This makes it an ideal component for in vivo applications, such as modifying therapeutic proteins, peptides, and small-molecule drugs to improve their safety profiles. nih.govsigmaaldrich.com
Hydrophilicity and Solubility: PEG is highly soluble in water and many organic solvents. acs.orgekb.eg This property is exploited to increase the aqueous solubility of hydrophobic drugs or proteins, which can otherwise be challenging to formulate and administer. nih.govekb.eg The ethylene oxide units form hydrogen bonds with water, creating a hydration shell around the conjugated molecule. chempep.com
Favorable Pharmacokinetics: The process of attaching PEG chains, known as PEGylation, significantly increases the hydrodynamic radius of a molecule. nih.govekb.eg This larger size reduces its clearance by the kidneys, prolonging its circulation time in the bloodstream. This allows for less frequent dosing of therapeutic agents. nih.gov
"Stealth" Properties: The hydration shell created by the PEG chain can mask the conjugated molecule from the immune system and prevent recognition by proteolytic enzymes, thereby increasing its stability in biological environments. chempep.comnih.gov
In material science , PEG's utility is equally broad. PEG-based hydrogels are widely used for drug delivery, tissue engineering, and as scaffolds for cell culture due to their biocompatibility and tunable properties. jenkemusa.combritannica.com Coatings made of PEG are applied to medical implants and nanoparticles to prevent protein adsorption (biofouling) and minimize immune reactions. biochempeg.combritannica.com Its ability to be chemically modified allows for the creation of functionalized surfaces and materials with tailored characteristics for applications ranging from biosensors to regenerative medicine. jenkemusa.com
Rationale for the Design and Utility of Bromoacetamido-PEG3-Boc-amine as a Versatile Synthetic Scaffold
Bromoacetamido-PEG3-Boc-amine is a prime example of a heterobifunctional, orthogonally protected linker designed for sophisticated chemical synthesis. Its structure combines three key elements: a bromoacetamido group, a tri-ethylene glycol (PEG3) spacer, and a Boc-protected amine, making it a highly versatile synthetic tool. caymanchem.combiochempeg.com
The rationale behind its design is rooted in providing chemists with a linker that offers controlled, sequential conjugation capabilities.
The Bromoacetamido Group: This functional group serves as a reactive handle for alkylation. The bromine atom is a good leaving group, making the adjacent carbonyl group susceptible to nucleophilic attack, particularly by thiol groups (e.g., cysteine residues in proteins). This specific reactivity allows for the targeted covalent modification of biomolecules under mild conditions.
The Polyethylene Glycol (PEG3) Spacer: The short chain of three ethylene glycol units imparts hydrophilicity to the linker and the final conjugate. chempep.com This can improve the solubility of molecules it is attached to and provides a flexible spacer arm that can be critical for maintaining the biological activity of the conjugated partners by reducing steric hindrance.
The Boc-Protected Amine (Boc-amine): The terminal amine group is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used protecting group in organic synthesis because it is stable under a variety of reaction conditions but can be easily and cleanly removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). nih.gov This orthogonal protection strategy is the cornerstone of the linker's utility. It allows a researcher to first react the bromoacetamido group with a target molecule. Once that conjugation is complete, the Boc group can be removed to expose the primary amine. This newly available amine can then be used for a second, different conjugation reaction, such as amide bond formation.
This combination of features makes Bromoacetamido-PEG3-Boc-amine a valuable reagent in fields like drug discovery, particularly for the synthesis of PROTACs, where a linker must bridge two different biological ligands. medchemexpress.com It is also used in nanotechnology, the development of new materials, and for modifying surfaces. biochempeg.com
Physicochemical Properties of Bromoacetamido-PEG3-Boc-amine
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 1421933-39-2 | caymanchem.combiochempeg.commedkoo.com |
| Molecular Formula | C₁₅H₂₉BrN₂O₆ | caymanchem.combiochempeg.com |
| Molecular Weight | 413.3 g/mol | caymanchem.combiochempeg.com |
| IUPAC Name | tert-butyl (1-bromo-2-oxo-6,9,12-trioxa-3-azatetradecan-14-yl)carbamate | medkoo.com |
| Appearance | Liquid | caymanchem.commedkoo.com |
| Purity | ≥95% | caymanchem.combiochempeg.com |
| Solubility | Soluble in DMF and Ethanol | caymanchem.com |
| Storage | Recommended at -20°C for long term | caymanchem.commedkoo.com |
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29BrN2O6/c1-15(2,3)24-14(20)18-5-7-22-9-11-23-10-8-21-6-4-17-13(19)12-16/h4-12H2,1-3H3,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDJJTQGFJMIKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29BrN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901129321 | |
| Record name | 5,8,11-Trioxa-2,14-diazahexadecanoic acid, 16-bromo-15-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901129321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421933-39-2 | |
| Record name | 5,8,11-Trioxa-2,14-diazahexadecanoic acid, 16-bromo-15-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421933-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11-Trioxa-2,14-diazahexadecanoic acid, 16-bromo-15-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901129321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Development for Bromoacetamido Peg3 Boc Amine
Retrosynthetic Analysis and Identification of Key Precursors
A retrosynthetic analysis of Bromoacetamido-PEG3-Boc-amine provides a logical roadmap for its synthesis by deconstructing the molecule into simpler, more readily available precursors. The target molecule possesses three key structural features: a bromoacetamido group, a triethylene glycol (PEG3) spacer, and a Boc-protected amine.
The primary disconnection points are the two amide bonds. The bromoacetamide linkage can be retrospectively disconnected to reveal a primary amine and a bromoacetylating agent. The carbamate (B1207046) (Boc group) can be disconnected to reveal another primary amine and a Boc-donating reagent.
This analysis leads to the identification of a crucial precursor: a mono-Boc-protected PEG3 diamine. The most direct synthetic precursor is tert-butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate (also known as Boc-NH-PEG3-NH2 ). biochempeg.com This key intermediate contains the necessary PEG3 spacer with one amine protected by a Boc group and the other available for acylation.
The second key precursor is a reactive bromoacetyl derivative. This can be bromoacetic acid , which requires a coupling agent for the acylation, or more reactive species like bromoacetyl chloride or bromoacetic anhydride . researchgate.net
Retrosynthetic Pathway for Bromoacetamido-PEG3-Boc-amine
| Target Molecule | <== | Key Precursors |
| Bromoacetamido-PEG3-Boc-amine | Amide Bond Formation (Acylation) | 1. Boc-NH-PEG3-NH2 (tert-butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate) biochempeg.com 2. Bromoacetylating Agent (e.g., Bromoacetic acid/coupling agent, Bromoacetyl chloride) researchgate.net |
| Boc-NH-PEG3-NH2 | Amine Protection (Boc Group) | 1. 1-Amino-2-[2-(2-aminoethoxy)ethoxy]ethane (H2N-PEG3-NH2) 2. Di-tert-butyl dicarbonate (B1257347) (Boc2O) fishersci.co.uk |
Detailed Synthetic Pathways and Reaction Optimization Strategies
The forward synthesis builds upon the retrosynthetic plan, focusing on the efficient and high-yield construction of the target compound.
The final step in the synthesis is the formation of the bromoacetamide group. This is achieved by acylating the free primary amine of the Boc-NH-PEG3-NH2 precursor. biochempeg.com
Several methods can be employed for this acylation:
Using Bromoacetic Acid and a Coupling Agent: The reaction can be performed using bromoacetic acid in the presence of a peptide coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HBTU). rsc.org A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is typically added to neutralize the acidic environment. rsc.org
Using Bromoacetyl Halide or Anhydride: A more direct and often faster method involves using the more electrophilic bromoacetyl chloride or bromoacetic anhydride. google.com These reactions are typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at reduced temperatures (e.g., 0 °C) to control the reaction's exothermicity and prevent side reactions.
Solid-phase peptide synthesis (SPPS) techniques have also been developed to introduce bromoacetamide groups onto resin-bound peptides or linkers, which involves acylation followed by cleavage from the solid support. researchgate.net
A common route to synthesize the mono-protected diamine involves starting with a symmetrical diamine, such as 1-amino-2-[2-(2-aminoethoxy)ethoxy]ethane, and performing a controlled mono-protection reaction using di-tert-butyl dicarbonate (Boc₂O). fishersci.co.uk Alternatively, a synthetic sequence can begin with a precursor like diethylenetriamine, which is reacted with a Boc-donating reagent like Boc-ON to selectively protect the primary amines. rsc.org The synthesis of heterobifunctional PEG oligomers can also be achieved via living ring-opening polymerization, which allows for the creation of polymers with narrow molecular weight distributions. vt.edu
The use of the tert-butyloxycarbonyl (Boc) group is a cornerstone of this synthetic strategy, providing robust protection for one of the amine terminals while the other is modified.
Protection: The Boc group is typically installed using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. fishersci.co.uk The reaction can be performed in various solvents, including water, THF, or acetonitrile, with bases like sodium hydroxide (B78521) or 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.uk The Boc group is stable to most nucleophiles and bases, which allows for the use of other orthogonal protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, in more complex synthetic schemes. organic-chemistry.orgmasterorganicchemistry.com
Deprotection: The key advantage of the Boc group is its lability under acidic conditions. organic-chemistry.org It can be efficiently removed to regenerate the free amine by treatment with strong acids like trifluoroacetic acid (TFA), often in a solvent like DCM, or with a solution of hydrogen chloride (HCl) in an organic solvent like dioxane. fishersci.co.ukacs.org This deprotection is highly selective, leaving other functional groups like amides and the bromoacetyl moiety intact, which is a critical aspect of an orthogonal protection strategy. masterorganicchemistry.comacs.org
Orthogonal Protecting Group Strategy
| Protecting Group | Chemical Name | Installation Reagent | Cleavage Condition | Stability |
| Boc | tert-Butyloxycarbonyl | Di-tert-butyl dicarbonate (Boc₂O) fishersci.co.uk | Strong Acid (TFA, HCl) fishersci.co.uk | Stable to Base, Hydrogenation organic-chemistry.orgmasterorganicchemistry.com |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Fmoc-OSu, Fmoc-Cl | Base (e.g., Piperidine) masterorganicchemistry.com | Stable to Acid, Hydrogenation masterorganicchemistry.com |
| Cbz (Z) | Carboxybenzyl | Benzyl chloroformate | Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.com | Stable to mild Acid and Base masterorganicchemistry.com |
Assembly and Elaboration of the PEG3 Oligomer Segment.
Purification Techniques for High-Purity Synthesis of the Compound
Achieving high purity for a PEGylated compound like Bromoacetamido-PEG3-Boc-amine requires specialized purification techniques due to the characteristic properties of the PEG chain, such as high polarity and solubility in aqueous media. issuu.com
Chromatographic Methods: Standard silica (B1680970) gel column chromatography can be challenging for PEG-containing molecules, which often streak and provide poor separation. reddit.com Therefore, reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and effective method. researchgate.net This technique separates compounds based on hydrophobicity, and a gradient of an organic solvent (like acetonitrile) in water is typically used as the mobile phase. rsc.org Size exclusion chromatography (SEC) and ion-exchange chromatography (IEC) are also viable methods for purifying PEGylated compounds. researchgate.netmdpi.com
Solid-Phase Extraction (SPE): For initial cleanup and removal of bulk impurities or excess reagents, SPE cartridges are a valuable tool. researchgate.net The separation is based on the differential partitioning of the target compound and impurities between the solid phase and the eluting solvent. researchgate.net
Non-Chromatographic Methods: Techniques such as precipitation and crystallization can be effective. d-nb.info The product can sometimes be precipitated from the reaction mixture by adding a non-solvent, such as diethyl ether. For larger scale purifications, membrane-based methods like ultrafiltration have been developed to separate PEGylated species from unmodified proteins or other impurities. mdpi.com Aqueous two-phase systems have also been successfully employed for purification. mdpi.com
Scalability Considerations for Research and Development Applications
Transitioning the synthesis of Bromoacetamido-PEG3-Boc-amine from a laboratory scale to larger research and development quantities introduces several important considerations.
Purification Strategy: Scalability heavily favors non-chromatographic purification methods. While HPLC provides excellent purity, it is costly and time-consuming to scale up. mdpi.com Developing robust crystallization or precipitation protocols is often a key goal for industrial-scale synthesis. nuph.edu.ua
Reagent and Process Safety: The use of hazardous reagents such as bromoacetyl chloride, trifluoroacetic acid, and chlorinated solvents must be carefully managed at a larger scale. nuph.edu.ua Process safety assessments are crucial to control exotherms and handle toxic materials appropriately.
Alternative Technologies: The adoption of modern manufacturing technologies like continuous flow chemistry can offer significant advantages for scalability. smolecule.com Flow reactors can provide better control over reaction parameters (temperature, mixing), improve safety, and lead to higher consistency and yield compared to traditional batch processing. smolecule.com
Mechanistic Investigations of Bromoacetamido Peg3 Boc Amine Reactivity and Selectivity
Electrophilic Reactivity of the Bromoacetamido Group
The bromoacetamido moiety serves as the primary electrophilic center of the molecule, enabling covalent bond formation with various nucleophiles. Its reactivity is governed by the principles of nucleophilic substitution, where the bromine atom acts as a leaving group.
The bromoacetamido group exhibits high reactivity towards thiol-containing molecules, such as the amino acid cysteine. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic sulfur of the thiol attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether bond. researchgate.net
The rate of this alkylation reaction is highly dependent on the nucleophilicity of the sulfur atom. Consequently, the deprotonated thiolate form (S⁻) is significantly more reactive than the protonated thiol (-SH). nih.govmdpi.com The reaction kinetics are generally fast, though typically slower than those observed with maleimides, another class of thiol-reactive reagents. For instance, the second-order rate constant for iodoacetamide (B48618), a closely related haloacetamide, is approximately 0.6 M⁻¹s⁻¹, and similar kinetics can be expected for bromoacetamide derivatives. nih.gov Comparative studies show that haloacetamides are effective alkylating agents for cysteine residues. creative-proteomics.comacs.org The reactivity follows the expected trend for halogens as leaving groups, with iodoacetamide being more reactive than bromoacetamide. researchgate.net
| Functional Group | Reaction Mechanism | Typical pH Range | Relative Reaction Rate | Resulting Bond |
|---|---|---|---|---|
| Bromoacetamide | SN2 Alkylation | 7.0 - 9.0 | Moderate to Fast | Thioether |
| Maleimide | Michael Addition | 6.5 - 7.5 | Fast | Thioether (succinimidyl) |
| Iodoacetamide | SN2 Alkylation | 7.0 - 9.0 | Fast | Thioether |
While the bromoacetamido group is primarily used for its reaction with thiols, it can also react with other nucleophiles present in biomolecules, such as the primary amino group of lysine (B10760008) residues. creative-proteomics.comnih.gov However, the reaction with amines is generally much slower than with thiols under physiological or slightly acidic conditions. nih.gov This difference in reactivity forms the basis for the chemoselectivity of bromoacetamide reagents. The primary amino group of lysine (pKa ≈ 10.5) is predominantly protonated and thus non-nucleophilic at neutral pH. In contrast, the thiol group of cysteine (pKa ≈ 8.5) exists in a significant thiolate equilibrium, enabling it to react. nih.govmdpi.com Alkylation of lysine's side chain can occur, but it typically requires higher pH values to deprotonate the amino group, making it a competing side reaction under basic conditions. nih.govnih.gov
The efficiency and, critically, the specificity of the alkylation reaction are strongly influenced by the pH of the reaction medium.
pH Effects : The pH dictates the protonation state of the target nucleophiles. For selective modification of thiols over amines, the reaction is best performed in a pH range of 6.5 to 7.5. In this window, a sufficient concentration of the highly reactive thiolate anion is present for the reaction to proceed, while the concentration of the deprotonated, nucleophilic form of lysine's amine is negligible. mdpi.com Increasing the pH above 8.5-9.0 increases the rate of reaction with thiols but also significantly increases the rate of reaction with amines, leading to a loss of specificity. nih.govresearchgate.net Studies have shown that for monothiols like cysteine and glutathione, the rate of oxidation and reaction increases with pH, corresponding to the greater availability of the thiolate anion. mdpi.com
Solvent Effects : As an SN2 reaction, the choice of solvent can influence the reaction kinetics. Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the reacting species and are often used in synthetic applications. In aqueous buffers, which are standard for bioconjugation, solvent effects are also observed. The use of D₂O instead of H₂O can lead to inverse solvent kinetic isotope effects (kH₂O/kD₂O < 1) for the alkylation of cysteine proteases by bromoacetamide, which is attributed to changes in the prototropic equilibrium of the catalytic dyad that generates the reactive thiolate. mdpi.com Furthermore, the addition of salts can accelerate reaction rates in some bioconjugation reactions, although this effect is highly dependent on the specific reactants. acs.org
Reactivity Profile Towards Amine-Containing Substrates.
Controlled Deprotection of the Boc-Amine Moiety
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under specific acidic conditions. organic-chemistry.org This allows for the unmasking of the primary amine on the PEG linker after the bromoacetamido group has been reacted.
The removal of the Boc group is an acid-labile hydrolysis of the carbamate (B1207046). fishersci.co.uk The process is typically carried out using a strong acid, most commonly trifluoroacetic acid (TFA). jkchemical.comcommonorganicchemistry.com
The mechanism proceeds in several steps:
Protonation : The carbonyl oxygen of the Boc group is protonated by the acid. commonorganicchemistry.com
Carbocation Formation : This initial protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. commonorganicchemistry.com The tert-butyl cation is typically scavenged by a nucleophile or deprotonates to form isobutylene (B52900) gas. commonorganicchemistry.comacsgcipr.org
Decarboxylation : The carbamic acid intermediate is unstable and rapidly decomposes, releasing carbon dioxide gas and the free primary amine. jkchemical.comcommonorganicchemistry.com
Protonation of Amine : Under the acidic reaction conditions, the newly liberated amine is protonated, typically yielding its corresponding salt (e.g., trifluoroacetate (B77799) salt). commonorganicchemistry.com
Commonly employed conditions involve dissolving the Boc-protected compound in a solvent such as dichloromethane (B109758) (DCM) and adding an excess of TFA. commonorganicchemistry.comrsc.orgacsgcipr.org The reaction is usually rapid, often completing at room temperature. fishersci.co.ukrsc.org
| Acid Reagent | Solvent | Typical Temperature | Notes | Reference |
|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | Most common method; volatile byproducts. | jkchemical.comcommonorganicchemistry.comacsgcipr.org |
| Hydrochloric Acid (HCl) | 1,4-Dioxane, Methanol (B129727), or Ethyl Acetate | Room Temp. | Provides the hydrochloride salt directly. | fishersci.co.ukresearchgate.net |
| Aqueous Phosphoric Acid | Aqueous solution | Room Temp. | A milder, environmentally benign alternative. | organic-chemistry.org |
| Silica (B1680970) Gel | Toluene (reflux) | ~110 °C | A mild, selective heterogeneous method. | researchgate.net |
Once the Boc group is removed, the resulting primary amine is a versatile nucleophilic handle for a wide array of secondary functionalization reactions. The strategy chosen depends on the desired final structure and application.
Acylation : The primary amine can readily react with activated carboxylic acids (e.g., acid chlorides, NHS esters) or anhydrides to form stable amide bonds. This is a cornerstone of peptide synthesis and for attaching a vast range of molecules. rsc.orgnih.gov
Reductive Amination : The amine can undergo reductive amination with aldehydes or ketones in the presence of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB) to form secondary amines. fishersci.co.uknih.gov This allows for the introduction of alkyl groups.
Alkylation : Direct alkylation with alkyl halides can be performed, though it can be difficult to control and may lead to over-alkylation (formation of tertiary amines and quaternary ammonium (B1175870) salts).
Formation of Ureas and Thioureas : Reaction with isocyanates or isothiocyanates yields ureas and thioureas, respectively, which are stable linkages used in various chemical probes and materials.
This two-step process—alkylation via the bromoacetamide followed by deprotection and functionalization of the amine—makes Bromoacetamido-PEG3-Boc-amine a valuable heterobifunctional crosslinker for creating complex molecular architectures.
Acid-Mediated Boc Deprotection Mechanisms and Conditions.
Role of the PEG3 Spacer in Molecular Conformation, Steric Hindrance, and Reaction Microenvironment
The triethylene glycol (PEG3) spacer is a critical component of the Bromoacetamido-PEG3-Boc-amine structure, profoundly influencing its physical behavior and reactivity. The PEG linker's inherent flexibility, hydrophilicity, and length dictate the molecule's spatial arrangement, the degree of steric hindrance it presents, and the nature of the microenvironment surrounding its reactive termini.
Steric Hindrance: The PEG3 spacer introduces significant steric bulk, which can modulate the reactivity of the terminal functional groups. This steric shielding can prevent unintended interactions and influence the accessibility of the reactive sites. google.com For example, the flexible chain can fold back, partially obstructing the bromoacetyl group or the Boc-protected amine, thereby influencing reaction kinetics. In the context of bioconjugation, the length and conformation of a PEG linker are crucial for overcoming the steric hindrance of the biomolecule's surface, allowing the reactive group to access its target. nist.gov The steric repulsion afforded by the hydrated PEG chain is also the principle behind its ability to resist protein adsorption, a phenomenon critical in drug delivery applications. harvard.edu Molecular dynamics simulations of similar structures have shown that the steric hindrance of bulky groups can dictate binding preferences, for instance, favoring groove binding over stacking interactions in complex formations. unibs.it
Reaction Microenvironment: The PEG3 spacer creates a distinct hydrophilic and aqueous microenvironment around the molecule. fcad.com PEG linkers are soluble in a wide range of solvents, including water and many organic solvents like DCM and DMF, which makes them versatile for various reaction conditions. fcad.com This localized hydrophilic environment can influence reaction rates and pathways. By increasing the water solubility of attached molecules, PEG linkers can be critical for enabling reactions in aqueous buffers, which is essential for biological applications. creativepegworks.combroadpharm.com The hydrated, flexible chain effectively creates a "shell" that can alter the local dielectric constant and solvation, thereby affecting the transition states of reactions involving the terminal groups.
Stability Studies and Decomposition Pathways under Varied Research Conditions
The stability of Bromoacetamido-PEG3-Boc-amine is governed by the chemical robustness of its three key components: the bromoacetamide group, the PEG3 linker, and the tert-butyloxycarbonyl (Boc) protected amine. The molecule is susceptible to degradation under specific conditions, primarily through reactions involving the two terminal functional groups.
Bromoacetamide Moiety: The bromoacetamide group is a reactive electrophile, making it susceptible to nucleophilic substitution. This reactivity is the basis for its utility in bioconjugation, particularly for alkylating thiol groups (e.g., on cysteine residues) to form stable thioether bonds. smolecule.com However, this inherent reactivity also represents a pathway for decomposition. The bromine atom is a good leaving group, and the group can react with various nucleophiles, including water (hydrolysis), primary and secondary amines, and thiols. smolecule.com Studies on related bromoacetamide compounds have shown they can be unstable in polar solvents like DMSO or methanol and may decompose over time. Research on similar bromoacetamide-containing molecules demonstrated significant decomposition in phosphate-buffered saline (PBS) at physiological pH and temperature over 72 hours. nih.gov The stability is often temperature-dependent, with long-term storage recommended at low temperatures (e.g., -20°C) to prevent degradation.
Boc-Amine Moiety: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group that is notably labile under acidic conditions. total-synthesis.comorganic-chemistry.org This provides a major and predictable decomposition pathway. The deprotection mechanism involves protonation of the carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), followed by the fragmentation of the carbamate into the free amine, carbon dioxide, and a stable tertiary cation (isobutylene). total-synthesis.comjk-sci.comwikipedia.org The Boc group is generally stable to bases and most nucleophiles, providing orthogonality with other protecting groups. organic-chemistry.org However, its sensitivity to acid means that the stability of Bromoacetamido-PEG3-Boc-amine is compromised in acidic environments. The cleavage can occur rapidly at room temperature in the presence of acids like TFA in solvents such as dichloromethane (DCM). wikipedia.orgfishersci.co.uk
PEG3 Linker: The PEG linker itself is generally considered stable under a wide range of conditions. The ether linkages are robust and not typically prone to cleavage under the mild acidic or basic conditions that would affect the terminal groups.
A study on the stability of related α-phosphonopropionic acid analogues containing a bromoacetamide moiety provides insight into the compound's potential stability profile.
| Compound Analogue | Conditions | Time (hours) | Remaining Compound (%) | Reference |
|---|---|---|---|---|
| Bromoacetamide analogue 2b | PBS/D₂O, pH 7, 37°C | 72 | ~35% | nih.gov |
| Bromoacetamide analogue 3b | PBS/D₂O, pH 7, 37°C | 72 | 0% (complete decomposition) | nih.gov |
| Other stable analogues | PBS/D₂O, pH 7, 37°C | 72 | 100% | nih.gov |
This interactive table summarizes stability data for bromoacetamide analogues under physiological conditions, as reported in scientific literature. nih.gov
These findings highlight that the bromoacetamide functional group can be a point of instability, particularly in aqueous buffers at physiological temperatures, leading to significant decomposition over several days. nih.gov Therefore, research applications using Bromoacetamido-PEG3-Boc-amine require careful consideration of buffer composition, pH, and temperature to ensure the integrity of the molecule.
Applications in Advanced Chemical Biology and Materials Science Research
Strategies for Site-Specific Bioconjugation and Labeling in Research
Site-specific bioconjugation is a cornerstone of modern chemical biology, enabling the precise attachment of synthetic molecules to proteins, peptides, and other biomolecules without disrupting their native function. mpg.de Bromoacetamido-PEG3-Boc-amine is particularly well-suited for these strategies due to its distinct reactive ends. The bromoacetyl group readily undergoes alkylation with nucleophiles, showing a strong preference for the thiol group of cysteine residues under controlled pH conditions. axispharm.comacs.org This reaction is a widely used method for achieving site-selective modification of proteins. mpg.de The other terminus, a Boc-protected amine, remains inert during the initial conjugation, allowing for a two-step, directional linkage process after its deprotection under mild acidic conditions. creative-biolabs.combroadpharm.com
| Functional Group | Reactive Partner | Reaction Type | Key Feature |
|---|---|---|---|
| Bromoacetamide | Thiol (e.g., Cysteine) | Nucleophilic Substitution (Alkylation) | Enables site-specific covalent attachment to proteins. axispharm.com |
| Boc-amine (post-deprotection) | Activated Carboxylic Acid (e.g., NHS ester) | Amide Bond Formation | Allows for secondary conjugation to another molecule. broadpharm.com |
The creation of targeted probes is essential for visualizing and isolating components within complex biological systems. Bromoacetamido-PEG3-Boc-amine serves as a versatile linker for constructing such probes. In a typical research application, the bromoacetamide end of the linker is first reacted with a cysteine residue on a target protein or peptide. acs.org Following this attachment, the Boc protecting group is removed to expose the primary amine. This amine can then be coupled to a molecule of interest, such as a fluorescent dye (e.g., fluorescein, rhodamine) or an affinity tag (e.g., biotin), that has been functionalized with an amine-reactive group like an N-hydroxysuccinimide (NHS) ester. This sequential approach ensures the precise placement of the label, facilitating studies in cellular imaging and protein interaction analysis. iris-biotech.deiris-biotech.de The hydrophilic PEG3 spacer helps to maintain the solubility of the final probe and minimizes non-specific interactions. creative-biolabs.com
The covalent attachment of molecules to peptides and proteins can profoundly alter their properties, providing a method for conducting detailed mechanistic studies. google.com Bromoacetamido-PEG3-Boc-amine is used to introduce a PEGylated linker to a specific site, often to investigate how changes in solubility, steric bulk, or pharmacokinetics affect biological activity. For instance, attaching this linker to a therapeutic peptide can inform research on how PEGylation impacts serum stability and receptor interaction. google.com The bromoacetamide group forms a stable thioether bond with cysteine, ensuring the permanency of the modification for the duration of the study. axispharm.com This stability is critical for accurately assessing the effects of the modification, a key aspect in the preclinical development of biotherapeutics like antibody-drug conjugates (ADCs). medkoo.comcreative-biolabs.com
Understanding intricate biological pathways requires chemical tools that can modulate specific protein functions. Bromoacetamido-PEG3-Boc-amine is an integral component in the synthesis of such tools, most notably in the construction of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.com A PROTAC is a bifunctional molecule designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. medchemexpress.com In the synthesis of a PROTAC, this linker can connect a ligand that binds to the target protein with another ligand that recruits the E3 ligase. For example, the bromoacetamide group could be used to attach the linker to a cysteine on a target-binding peptide. The deprotected amine could then be used to couple the other half of the PROTAC molecule, thereby creating a tool to study the downstream effects of a specific protein's removal. broadpharm.commedchemexpress.com
Covalent Modification of Peptides and Proteins for Mechanistic Studies.
Functionalization of Polymeric and Nanomaterial Scaffolds for Research Purposes
The unique properties of nanomaterials and polymers make them attractive scaffolds for applications in drug delivery, diagnostics, and catalysis. mdpi.com Bromoacetamido-PEG3-Boc-amine is employed to functionalize these scaffolds, imparting new capabilities for research. For example, the surface of a gold nanoparticle or a polymeric micelle can be modified with thiol groups. The bromoacetamide end of the linker can then react with these thiols, covalently attaching the linker to the scaffold's surface. axispharm.commdpi.com Subsequently, the Boc-protected amine at the other end can be deprotected and used as an attachment point for various molecules, such as targeting ligands (e.g., antibodies, peptides) or imaging agents. broadpharm.com This strategy allows for the creation of multifunctional nanomaterials designed for targeted delivery or enhanced imaging contrast in preclinical research models. creative-biolabs.com
| Step | Action | Purpose | Reference |
|---|---|---|---|
| 1 | Prepare thiol-modified scaffold (e.g., nanoparticle, polymer). | Create reactive sites on the material surface. | mdpi.com |
| 2 | React scaffold with Bromoacetamido-PEG3-Boc-amine. | Covalently attach the linker via a stable thioether bond. | axispharm.com |
| 3 | Deprotect the Boc-amine using mild acid. | Expose a primary amine for further reaction. | creative-biolabs.combroadpharm.com |
| 4 | Couple a functional molecule (e.g., targeting ligand, dye) to the amine. | Create a functionalized scaffold for a specific research application. | creative-biolabs.com |
Utilization in Modular Synthesis of Complex Molecular Architectures for Research
Modular synthesis, often associated with concepts like click chemistry, focuses on joining smaller, well-defined units to rapidly build complex molecules. google.com Bromoacetamido-PEG3-Boc-amine is an exemplary modular building block due to its orthogonal reactive ends. bertin-bioreagent.com Its structure enables a researcher to connect two different molecular components in a controlled, stepwise manner. This is particularly useful in creating complex bioconjugates where random cross-linking would be detrimental. issuu.com For example, in synthesizing a peptide-drug conjugate for research, the linker can first be attached to the peptide via its bromoacetamide group. After purification, the second component (the drug molecule) can be attached to the deprotected amine, ensuring a defined structure and stoichiometry, which is crucial for reproducible biological evaluation. broadpharm.com
Integration into High-Throughput Screening Platforms for Chemical Probe Discovery
High-throughput screening (HTS) is a key technology in drug discovery used to test vast libraries of compounds for activity against a biological target. While Bromoacetamido-PEG3-Boc-amine is not a screening compound itself, it serves as a critical tool in the subsequent hit-to-probe development phase. nih.gov Once a fragment or "hit" compound is identified from an HTS campaign, it often requires optimization to improve properties like potency, selectivity, and cell permeability. This linker allows for the rapid generation of a focused library of derivatives from the initial hit. By attaching the hit to one end of the linker and various other chemical moieties to the other, researchers can systematically explore how modifications affect the compound's activity in cell-based assays, ultimately leading to the development of a potent and selective chemical probe for further biological investigation. nih.govrsc.org
Advanced Analytical and Spectroscopic Methodologies for Research Characterization
High-Resolution Mass Spectrometry (HRMS) for Accurate Structural Confirmation.unimi.it
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of "Bromoacetamido-PEG3-Boc-amine." unimi.it Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of the elemental composition of the molecule. researchgate.net
For "Bromoacetamido-PEG3-Boc-amine" (C₁₅H₂₉BrN₂O₆), the theoretical exact mass is 412.1216 g/mol . medkoo.com HRMS analysis would be expected to yield a measured mass very close to this theoretical value, thereby confirming the molecular formula. The technique is sensitive enough to distinguish between molecules with the same nominal mass but different elemental compositions. Furthermore, the isotopic pattern observed in the mass spectrum, particularly the characteristic signature of the bromine atom (approximately equal intensity of ⁷⁹Br and ⁸¹Br isotopes), provides further strong evidence for the presence of bromine in the structure. soton.ac.uk Fragmentation analysis within the HRMS experiment can also provide information about the connectivity of the atoms within the molecule.
Table 1: Theoretical Mass Data for Bromoacetamido-PEG3-Boc-amine
| Parameter | Value |
| Molecular Formula | C₁₅H₂₉BrN₂O₆ |
| Molecular Weight | 413.31 g/mol medkoo.com |
| Exact Mass | 412.12 g/mol medkoo.com |
| Elemental Analysis | C, 43.59%; H, 7.07%; Br, 19.33%; N, 6.78%; O, 23.23% medkoo.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment.beilstein-journals.orgsigmaaldrich.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of "Bromoacetamido-PEG3-Boc-amine" in solution. beilstein-journals.orgnumberanalytics.com Both ¹H NMR and ¹³C NMR are routinely used to provide information about the chemical environment of the hydrogen and carbon atoms, respectively. numberanalytics.com
¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For "Bromoacetamido-PEG3-Boc-amine," the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the tert-butyloxycarbonyl (Boc) group, the ethylene (B1197577) glycol (PEG) chain, the methylene (B1212753) group adjacent to the bromoacetamide, and the amide protons. rsc.org The integration of these signals would correspond to the number of protons in each group, while the chemical shift (δ) and coupling patterns (multiplicity) would confirm their connectivity. google.com
¹³C NMR (Carbon-13 NMR): This provides information about the carbon skeleton of the molecule. numberanalytics.com Each unique carbon atom in "Bromoacetamido-PEG3-Boc-amine" would give a distinct signal in the ¹³C NMR spectrum. This includes the carbonyl carbons of the amide and carbamate (B1207046) groups, the carbons of the PEG chain, the carbons of the Boc group, and the methylene carbon attached to the bromine atom. mdpi.com The chemical shifts of these signals are characteristic of their respective functional groups. mdpi.com
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for unambiguous assignment of all proton and carbon signals and to further confirm the molecule's structural integrity. mdpi.com NMR is also a valuable tool for assessing the purity of the compound by detecting the presence of any residual solvents or synthesis-related impurities. numberanalytics.com
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in Bromoacetamido-PEG3-Boc-amine
| Functional Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| Boc (t-butyl) | ~1.44 | ~28.6, ~79.7 |
| PEG Chain (-O-CH₂-CH₂-O-) | ~3.6-3.7 | ~69-71 |
| Bromoacetyl (-CO-CH₂-Br) | ~3.9-4.1 | ~29-31, ~166-168 |
| Amide (-NH-CO-) | ~7.5-8.5 | N/A |
| Carbamate (-NH-COO-) | ~5.0-5.5 | ~156.6 |
Chromatographic Techniques for Purity Profiling and Separation (e.g., HPLC, LC-MS, SEC).unimi.itbocsci.com
Chromatographic methods are essential for determining the purity of "Bromoacetamido-PEG3-Boc-amine" and for separating it from any unreacted starting materials or byproducts.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound. By using a suitable stationary phase (e.g., C18) and mobile phase gradient, a single, sharp peak in the chromatogram would indicate a high degree of purity. epo.org The presence of additional peaks would suggest impurities. Purity is often reported as a percentage based on the relative area of the main peak. Commercial sources often state a purity of ≥95%. caymanchem.com
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. rsc.orgjfda-online.com As the compound elutes from the HPLC column, it is directly introduced into the mass spectrometer. This allows for the confirmation of the molecular weight of the main peak and the identification of any impurities based on their mass-to-charge ratio.
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. While more commonly used for larger molecules like PEGylated proteins, it can be employed to separate the target compound from oligomers of different PEG lengths or from smaller impurity molecules.
Table 3: Summary of Analytical Techniques and Their Applications for Bromoacetamido-PEG3-Boc-amine
| Technique | Primary Application | Information Obtained |
| High-Resolution Mass Spectrometry (HRMS) | Structural Confirmation | Accurate mass, elemental composition, isotopic pattern. unimi.it |
| Nuclear Magnetic Resonance (NMR) | Structural Elucidation, Purity Assessment | Connectivity of atoms, chemical environment of nuclei, presence of impurities. numberanalytics.com |
| Infrared (IR) Spectroscopy | Functional Group Analysis | Presence of key functional groups (e.g., C=O, N-H, C-O). savemyexams.com |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Quantification (limited) | Absorbance in the UV region. msu.edu |
| High-Performance Liquid Chromatography (HPLC) | Purity Profiling | Purity assessment based on chromatographic peaks. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Purity Profiling, Impurity Identification | Separation and mass identification of components. jfda-online.com |
| Size-Exclusion Chromatography (SEC) | Separation | Separation based on molecular size. |
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Routes and Catalytic Approaches for Enhanced Efficiency
The demand for high-purity, well-defined PEG linkers necessitates the development of more efficient and scalable synthetic methodologies. Current multistep solution-phase syntheses can be time-consuming and often require extensive chromatographic purification.
Future research is likely to focus on the following areas to improve the synthesis of Bromoacetamido-PEG3-Boc-amine and related linkers:
Stepwise Solid-Phase Synthesis: Adapting stepwise solid-phase synthesis, traditionally used for peptides, offers a promising route to monodisperse PEG derivatives. researchgate.netresearchgate.net This approach allows for precise control over the PEG chain length and the introduction of functional groups at specific positions. The use of a solid support simplifies purification, as excess reagents and byproducts are removed by simple washing steps. researchgate.net
Catalytic Approaches: The exploration of novel catalysts could significantly enhance reaction rates and yields. For instance, enzyme-catalyzed processes, such as those using lipase (B570770) B from Candida antarctica, have demonstrated near-quantitative yields in the synthesis of thiol-PEG derivatives. researchgate.net Similarly, organocatalysts are being explored for various organic transformations and could be applied to the synthesis of PEG linkers. sci-hub.se
A comparison of potential synthetic strategies is outlined below:
| Synthetic Strategy | Advantages | Potential Challenges | Key Research Focus |
| Stepwise Solid-Phase Synthesis | High purity, precise control over length, simplified purification. researchgate.netresearchgate.net | Scalability, cost of solid supports and reagents. | Development of novel, reusable solid supports and efficient coupling reagents. |
| One-Pot Solution-Phase Synthesis | Reduced number of workup steps, potentially faster. beilstein-journals.org | Purification of the final product can be challenging. | Design of protecting group strategies that allow for sequential reactions without intermediate purification. beilstein-journals.org |
| Enzymatic Catalysis | High selectivity and yields, environmentally friendly conditions. researchgate.net | Enzyme stability and cost, substrate specificity. | Engineering enzymes with broader substrate scope and enhanced stability for organic synthesis. |
| Homogeneous/Heterogeneous Catalysis | Increased reaction rates, potential for catalyst recycling (heterogeneous). sci-hub.se | Catalyst poisoning, removal of metal residues (homogeneous). | Development of robust and recyclable catalysts for etherification and amidation reactions. sci-hub.se |
Rational Design of Next-Generation Bromoacetamido-PEG-Amine Analogs with Tunable Reactivity
The reactivity of the bromoacetamide group is a critical determinant of its utility in bioconjugation. While effective, there is a growing interest in designing next-generation analogs with finely tuned reactivity to achieve greater selectivity and stability of the resulting conjugate.
Key areas of investigation include:
Modulating Electrophilicity: The reactivity of the α-haloacetamide warhead can be tuned by altering the halogen (iodoacetamide is more reactive than bromoacetamide, which is more reactive than chloroacetamide) or by introducing substituents at the α-position. mdpi.com Future work will likely involve the synthesis and evaluation of a panel of analogs with varying electronic and steric properties to create a library of linkers with a spectrum of reactivities. This allows for precise matching of the linker's reactivity to the specific nucleophilicity of the target cysteine residue in a protein. mpg.denih.gov
Alternative Cysteine-Reactive Groups: While bromoacetamides are effective, research into alternative cysteine-reactive electrophiles continues. Groups like maleimides, vinyl sulfones, and others offer different reaction kinetics and conjugate stability profiles. nih.govthno.org Designing PEG-amine linkers with these alternative warheads will provide researchers with a broader toolkit for bioconjugation.
Impact of the PEG Chain: The length and structure of the PEG chain can influence the reactivity of the terminal functional groups. rsc.org Longer or branched PEG chains can enhance the solubility of the linker and the final conjugate, which can be crucial when working with hydrophobic molecules. rsc.orglabinsights.nl Systematic studies are needed to understand how PEG chain length in bromoacetamido-PEG-amine analogs affects conjugation efficiency and the properties of the resulting bioconjugate.
The rational design process often involves computational modeling to predict reactivity and binding, followed by chemical synthesis and biological evaluation. researchgate.netacs.org This iterative cycle of design, synthesis, and testing is crucial for optimizing the performance of next-generation linkers. nih.gov
Expansion of Orthogonal Reactivity and Development of Cleavable Linker Variants
The Boc-protected amine and the bromoacetamide group on "Bromoacetamido-PEG3-Boc-amine" represent a form of orthogonal reactivity, allowing for sequential conjugation reactions. Expanding this chemical space is a major goal for creating more complex, multifunctional biomolecules.
Future directions include:
Introduction of Additional Orthogonal Groups: Incorporating a third, mutually orthogonal reactive group into the PEG linker would enable the creation of tri-functional constructs. For example, the integration of click chemistry handles, such as azides or alkynes, alongside the bromoacetamide and amine functionalities would allow for three distinct and sequential conjugation events. nih.govrsc.org This could be used to attach multiple different molecules (e.g., a targeting ligand, a therapeutic agent, and an imaging probe) to a single linker scaffold.
Development of Cleavable Linkers: While the thioether bond formed by the reaction of a bromoacetamide is generally stable, there is a significant need for cleavable versions of these linkers for applications like antibody-drug conjugates (ADCs). nih.govaxispharm.com Research is focused on incorporating cleavable moieties within the linker structure that respond to specific triggers present in the target environment, such as:
pH-sensitive linkers: These linkers are stable at neutral pH but are cleaved in the acidic environment of endosomes or lysosomes. nih.gov
Enzyme-sensitive linkers: These incorporate peptide sequences that can be cleaved by specific proteases, such as cathepsins, which are often overexpressed in tumor cells. nih.govresearchgate.net
Glutathione-sensitive linkers: These contain disulfide bonds that are cleaved in the reducing environment of the cell cytoplasm. nih.gov
Spontaneously Cleavable Linkers: Another area of interest is the design of self-immolative linkers that spontaneously degrade and release a payload after a triggering event. jst.go.jpsymeres.com A bromoacetamide-based linker could be designed with an internal trigger that, once activated, initiates a cascade reaction leading to cleavage. jst.go.jp
| Cleavage Strategy | Trigger | Typical Location of Action | Example Application |
| Hydrazone | Low pH | Endosomes, lysosomes | Drug delivery |
| Dipeptide | Proteases (e.g., Cathepsin B) | Lysosomes | Antibody-Drug Conjugates (ADCs) nih.gov |
| Disulfide | Glutathione (high concentration) | Cytosol | Intracellular drug delivery |
| Ester-based | Esterases / pH change | Plasma, cytoplasm | Prodrugs |
Integration into Automated Synthesis Platforms and Microfluidic Systems for Research
To accelerate research and development, there is a growing trend towards the automation of chemical synthesis and the use of microfluidic systems for high-throughput screening and optimization.
Automated Synthesis: The integration of Bromoacetamido-PEG3-Boc-amine synthesis into automated platforms can significantly increase throughput and reproducibility. sigmaaldrich.comgenscript.com Automated peptide synthesizers can be adapted for the stepwise synthesis of PEG linkers, allowing for the rapid generation of libraries of analogs with different PEG lengths or functional groups. researchgate.netresearchgate.net Capsule-based automated synthesis platforms are also emerging as a powerful tool for assembling complex molecules like PROTACs, which often utilize PEG linkers. rsc.org
Microfluidic Systems: Microfluidic technologies offer precise control over reaction conditions at the nanoliter scale, making them ideal for the synthesis and screening of bioconjugates. nih.govmdpi.com These platforms can be used to:
Synthesize Nanoparticles: Generate polymeric nanoparticles or liposomes functionalized with PEG linkers for drug delivery applications, with tunable size and composition. acs.orgnih.govmit.edu
Create Hydrogel Microarrays: Fabricate hydrogels with gradients of immobilized biomolecules, using PEG linkers to attach them to the polymer network. epfl.ch This is useful for studying cell-matrix interactions.
High-Throughput Screening: Rapidly screen the efficiency of different linker analogs in conjugation reactions or evaluate the biological activity of the resulting conjugates in a massively parallel format. nih.gov
The combination of automated synthesis to create libraries of Bromoacetamido-PEG-amine analogs and microfluidic platforms to screen their performance will enable a rapid design-build-test cycle, accelerating the discovery of new and improved bioconjugates for a wide range of applications.
Q & A
Q. What are the recommended synthetic strategies for Bromoacetamido-PEG3-Boc-amine, and how can purity be ensured during synthesis?
- Methodological Answer : Synthesis typically involves sequential conjugation of PEG3, bromoacetamide, and Boc-protected amine groups. Key steps include:
- Bromoacetamide Activation : React bromoacetic acid derivatives (e.g., 2-bromoacetamide, mp 88–91°C ) with PEG3 backbones under anhydrous conditions to minimize hydrolysis.
- Amine Protection : Use Boc (tert-butoxycarbonyl) groups to protect the terminal amine during synthesis. Ensure Boc stability by avoiding acidic conditions until deprotection.
- Purification : Employ reverse-phase HPLC (C18 column, 0.1% TFA gradient) or GC (>95% purity thresholds as per brominated analogs ). Monitor PEG integrity via NMR (DMSO-d6, δ 3.5–4.5 ppm for PEG protons) .
Q. How should researchers characterize Bromoacetamido-PEG3-Boc-amine to confirm structural integrity?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Identify PEG backbone protons (δ 3.5–4.5 ppm) and Boc-group tert-butyl protons (δ 1.4 ppm). Compare with brominated analogs (e.g., 4-bromophenethylamine, CAS 589-10-6 ).
- Mass Spectrometry (MS) : ESI+ mode to verify molecular weight (e.g., m/z calculated for C₁₃H₂₅BrN₂O₅).
- HPLC : Assess purity using methods validated for PEGylated compounds (e.g., >98% purity as in GC analyses for bromoacetamide derivatives ).
Q. What solvent systems are optimal for dissolving Bromoacetamido-PEG3-Boc-amine in conjugation reactions?
- Methodological Answer :
- Use polar aprotic solvents like DMF or DMSO for solubility and stability. Avoid aqueous buffers during storage due to potential hydrolysis of the bromoacetamide group.
- For thiol-based conjugations (e.g., with 6-mercapto-1-hexanol ), pre-dissolve in PBS (pH 7.4) post-solvent removal to maintain reactivity.
Advanced Questions
Q. How can conjugation efficiency of Bromoacetamido-PEG3-Boc-amine to thiol-containing biomolecules be optimized?
- Methodological Answer :
- Reaction Conditions : Use a 2:1 molar excess of bromoacetamido reagent to thiols (e.g., MCH or nanobodies ) in PBS (pH 7.4–8.0) at 4°C for 12–24 hours.
- Quenching : Add excess cysteine or β-mercaptoethanol to terminate reactions.
- Validation : Analyze conjugation via SDS-PAGE with Coomassie staining or MALDI-TOF MS to confirm molecular weight shifts.
Q. What stability challenges arise when storing Bromoacetamido-PEG3-Boc-amine, and how can degradation be mitigated?
- Methodological Answer :
- Degradation Pathways : Hydrolysis of bromoacetamide (especially in aqueous buffers) and Boc-group cleavage under acidic conditions.
- Storage : Lyophilize and store at –20°C in anhydrous DMSO (validated for PEG-bromoacetamide analogs ). Avoid freeze-thaw cycles.
- Monitoring : Perform periodic HPLC to detect hydrolysis byproducts (e.g., free PEG3-Boc-amine).
Q. How should researchers troubleshoot low yields during Boc deprotection of Bromoacetamido-PEG3-Boc-amine?
- Methodological Answer :
- Deprotection Protocol : Use TFA/DCM (1:4 v/v) for 1–2 hours at room temperature. Neutralize with DIEA before buffer exchange.
- Common Issues :
- Incomplete Deprotection: Extend reaction time or increase TFA concentration.
- PEG Precipitation: Add co-solvents like acetonitrile (10–20% v/v).
- Byproduct Formation: Confirm via LC-MS and adjust purification (e.g., size-exclusion chromatography ).
Q. How can contradictory data on bromoacetamido-thiol conjugation kinetics be resolved in different studies?
- Methodological Answer :
- Variable Analysis : Compare buffer pH (optimal range: 7.4–8.0 ), ionic strength, and thiol accessibility (e.g., steric hindrance in proteins vs. small molecules).
- Kinetic Assays : Use Ellman’s assay to quantify free thiols pre-/post-reaction .
- Statistical Modeling : Apply time-series analyses (e.g., interrupted time-series designs ) to identify outliers or protocol deviations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
